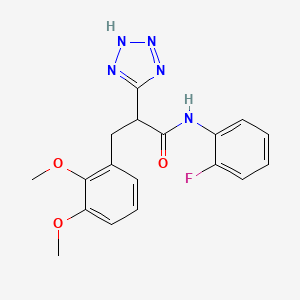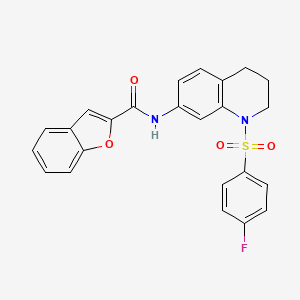
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The thiadiazole and pyridazinone derivatives, including compounds similar to "N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide," have been synthesized and extensively studied for their diverse biological and chemical properties. The interest in these compounds lies in their potential applications in various fields, including medicinal chemistry, due to their notable biological activities and chemical versatility.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors such as carbothioamides or thiohydrazides with different electrophiles or through cyclization reactions. For instance, compounds with thiadiazole moieties have been synthesized using oxidative dimerization of carbothioamides using Oxone as an oxidant, leading to the efficient formation of 1,2,4-thiadiazoles in good yields (Yoshimura et al., 2014).
Molecular Structure Analysis
The structural elucidation of these compounds often employs techniques such as NMR, IR spectroscopy, mass spectrometry, and sometimes X-ray crystallography. For example, the structures of certain N-substituted benzyl/phenyl thiadiazole derivatives were confirmed by NMR, mass, and elemental analysis, with the structures of specific compounds further elucidated by X-ray crystallography (Ahmad et al., 2012).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, reflecting their chemical versatility. Reactions include alkylation, acylation, and cyclocondensation, often yielding a range of structurally diverse derivatives with potential biological activities. These reactions are influenced by factors such as the substitution pattern and reaction conditions, leading to products with different properties (Komendantova et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown efficient methods for synthesizing thiadiazole derivatives. For instance, Yoshimura et al. (2014) detailed the synthesis of 1,2,4-thiadiazoles through oxidative dimerization of carbothioamides using Oxone, highlighting a cost-effective and environmentally safe approach (Yoshimura et al., 2014).
Chemical Structure and Analysis : Several studies have focused on characterizing the chemical structure of thiadiazole derivatives. For example, Moradivalikboni et al. (2014) discussed the preparation of thiadiazole derivatives and their structural elucidation using spectroscopy (Moradivalikboni et al., 2014).
Biological and Pharmacological Activities
Antimicrobial Activity : Research has shown that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties, which can be valuable in developing new antimicrobial drugs. For instance, Moradivalikboni et al. (2013) synthesized thiadiazole compounds showing considerable antimicrobial activity (Moradivalikboni et al., 2013).
Antioxidant Properties : Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl thiadiazole derivatives, which demonstrated significant radical scavenging and antioxidant activities (Ahmad et al., 2012).
Anticancer Potential : Gomha et al. (2017) reported on thiadiazole derivatives showing potent anticancer activity, specifically against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Anticonvulsant Activity : Chapleo et al. (1986) synthesized a series of thiadiazoles that demonstrated significant anticonvulsant properties, offering potential as new classes of anticonvulsant agents (Chapleo et al., 1986).
Antiviral Properties : Clercq (2009) reviewed the role of thiadiazole derivatives in antiviral drug discovery, highlighting their potential in creating effective antiviral agents (Clercq, 2009).
Industrial and Material Science Applications
- Base Oil Improvement : Nessim (2017) discussed the synthesis of Pyridazinone derivatives containing thiadiazole and their application in improving base oil, demonstrating their utility in industrial applications (Nessim, 2017).
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-2-5-13-15(24-21-19-13)16(23)17-11-7-4-3-6-10(11)12-8-9-14(22)20-18-12/h3-4,6-9H,2,5H2,1H3,(H,17,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMVLMYSYYIBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)
![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)




![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)


![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)